2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride
Overview
Description
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group at the 4-position and a piperidine ring attached to an ethanone moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Amination: The pyrazole ring is then aminated at the 4-position using an appropriate amine source.
Attachment of the piperidine ring: This step involves the reaction of the aminated pyrazole with a piperidine derivative.
Formation of the ethanone moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitro-pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole and piperidine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride
- 2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride
Uniqueness
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride is unique due to its specific combination of a pyrazole ring with an amino group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-piperidin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c11-9-6-12-14(7-9)8-10(15)13-4-2-1-3-5-13;/h6-7H,1-5,8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDQLSUSSMJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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